![molecular formula C14H13N3OS B2572194 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone CAS No. 2034455-47-3](/img/structure/B2572194.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of bicyclic compounds, which are known to exhibit a wide range of biological activities.2.1]heptan-5-yl(quinoxalin-6-yl)methanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on this compound often focuses on its synthesis and structural analysis due to its complex bicyclic framework. Stevens and Kimpe (1996) highlighted a method for synthesizing 2-Azabicyclo[2.1.1]hexanes, which share structural similarities with the compound , underscoring the synthetic interest in such bicyclic structures for their potential applications in various fields including material science and pharmacology (Stevens & Kimpe, 1996).
Antibacterial Applications
A notable application of similar compounds involves their use in combating bacterial infections. Inoue et al. (1994) synthesized a series of tetracyclic quinolone antibacterials with potent activity against both Gram-positive and Gram-negative bacteria, indicating the potential of bicyclic and tetracyclic compounds in developing new antibacterial agents (Inoue et al., 1994).
Conformational Studies
Jimeno et al. (2011) explored the conformational aspects of bicyclic compounds, providing insights into how these structures can be used to lock certain conformations for biological applications. This research underscores the importance of understanding the conformational properties of such compounds for their application in drug design and other areas (Jimeno et al., 2011).
Drug Design and Peptidomimetics
Compounds with bicyclic structures such as the one are often studied for their potential in drug design, particularly in the development of peptidomimetics. Mollet et al. (2012) demonstrated the use of bicyclic β-lactams in synthesizing methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting the versatility of bicyclic compounds in synthesizing biologically active molecules (Mollet et al., 2012).
Antibacterial Spectrum Extension
English et al. (1978) discussed CP-45,899, a β-lactamase inhibitor with a bicyclic skeleton similar to 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone, which extends the antibacterial spectrum of β-lactams. This study illustrates the role of bicyclic structures in enhancing the efficacy of antibiotics against resistant strains (English et al., 1978).
Propriétés
IUPAC Name |
quinoxalin-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14(17-7-11-6-10(17)8-19-11)9-1-2-12-13(5-9)16-4-3-15-12/h1-5,10-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIANFJROWLARMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


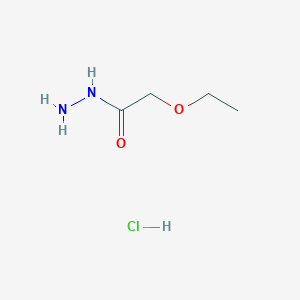

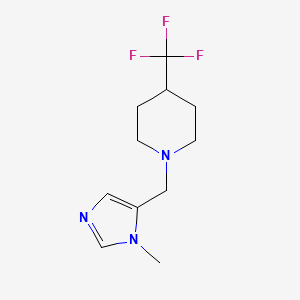


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)
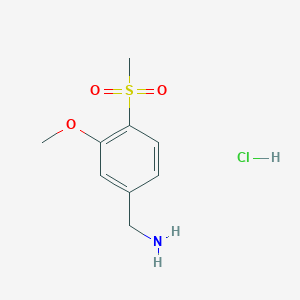
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)
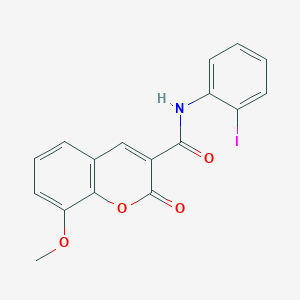
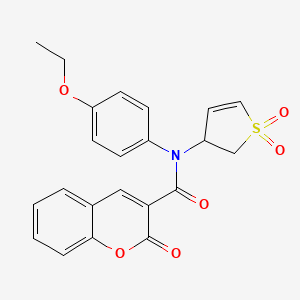
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B2572134.png)